2-(Bromomethyl)-4-methylquinoline hydrobromide
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Overview
Description
2-(Bromomethyl)-4-methylquinoline hydrobromide is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of a bromomethyl group at the 2-position and a methyl group at the 4-position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methylquinoline hydrobromide typically involves the bromination of 4-methylquinoline. One common method is the reaction of 4-methylquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of hydrobromic acid (HBr) as a brominating agent in the presence of a suitable solvent like acetonitrile can also be employed to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-methylquinoline hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild conditions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent like dichloromethane (DCM) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Scientific Research Applications
2-(Bromomethyl)-4-methylquinoline hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-methylquinoline hydrobromide depends on its application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The quinoline ring can intercalate into DNA, disrupting its structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 2-(Chloromethyl)pyridine hydrochloride
- 8-(Bromomethyl)quinoline
Uniqueness
2-(Bromomethyl)-4-methylquinoline hydrobromide is unique due to the specific positioning of the bromomethyl and methyl groups on the quinoline ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C11H11Br2N |
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Molecular Weight |
317.02 g/mol |
IUPAC Name |
2-(bromomethyl)-4-methylquinoline;hydrobromide |
InChI |
InChI=1S/C11H10BrN.BrH/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11;/h2-6H,7H2,1H3;1H |
InChI Key |
QKDPASRKZHQJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)CBr.Br |
Origin of Product |
United States |
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